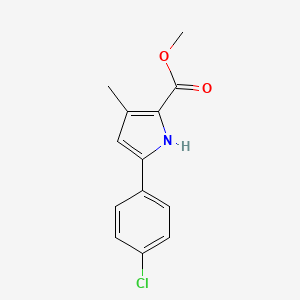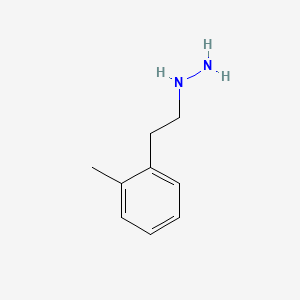
HYDRAZINE, (o-METHYLPHENETHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, (o-methylphenethyl)- is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of the -NH-NH2 functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, (o-methylphenethyl)- typically involves the reaction of an appropriate aldehyde or ketone with hydrazine. For example, the reaction of o-methylphenethyl ketone with hydrazine hydrate under reflux conditions can yield the desired hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the hydrazone intermediate, which is then reduced to the hydrazine compound .
Industrial Production Methods
Industrial production methods for hydrazine derivatives often involve the use of hydrazine hydrate as a starting material. The process may include steps such as distillation, crystallization, and purification to obtain the final product in high purity. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Hydrazine, (o-methylphenethyl)- can undergo various types of chemical reactions, including:
Oxidation: Hydrazines can be oxidized to form azo compounds or nitrogen gas.
Reduction: Hydrazones can be reduced to hydrazines using reducing agents such as sodium borohydride.
Substitution: Hydrazines can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of hydrazine, (o-methylphenethyl)- include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, acetic acid.
Major Products Formed
The major products formed from the reactions of hydrazine, (o-methylphenethyl)- depend on the specific reaction conditions. For example, oxidation reactions may yield azo compounds, while reduction reactions can produce the corresponding hydrazine derivatives .
Scientific Research Applications
Hydrazine, (o-methylphenethyl)- has several scientific research applications, including:
Mechanism of Action
The mechanism of action of hydrazine, (o-methylphenethyl)- involves its interaction with molecular targets and pathways in biological systems. Hydrazines can act as reducing agents and nucleophiles, participating in various biochemical reactions. They can form covalent bonds with proteins and nucleic acids, leading to alterations in cellular functions and signaling pathways . The specific molecular targets and pathways involved depend on the context of the application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Hydrazine (N2H4): A simple hydrazine compound with similar reactivity but different applications.
Monomethylhydrazine (CH3NHNH2): A methyl-substituted hydrazine with applications in rocket propulsion.
Unsymmetrical Dimethylhydrazine ((CH3)2NNH2): A dimethyl-substituted hydrazine used as a rocket fuel.
Uniqueness
Hydrazine, (o-methylphenethyl)- is unique due to the presence of the o-methylphenethyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it distinct from other hydrazine derivatives .
Properties
CAS No. |
21085-56-3 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2-(2-methylphenyl)ethylhydrazine |
InChI |
InChI=1S/C9H14N2/c1-8-4-2-3-5-9(8)6-7-11-10/h2-5,11H,6-7,10H2,1H3 |
InChI Key |
IGHQGBMZCMOLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)

![bis(9-({4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-{[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl}oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoic acid) calcium dihydrate](/img/structure/B12438820.png)
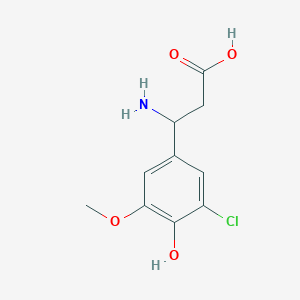

![2-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12438837.png)
![[4,5-Dihydroxy-6-[4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12438851.png)
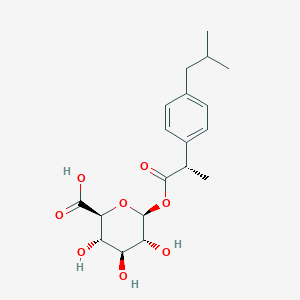
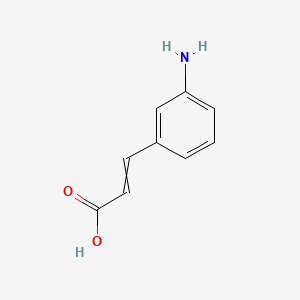
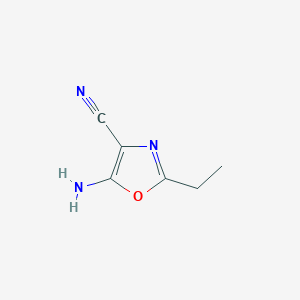

![ethyl 5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylate](/img/structure/B12438888.png)
